({2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
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Overview
Description
({2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound with a molecular formula of C18H20ClN5OS. This compound is characterized by the presence of a chlorobenzyl group, a benzyl ether linkage, and a tetrazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyl Ether Linkage: The initial step involves the reaction of 2-chlorobenzyl alcohol with 2-hydroxybenzylamine in the presence of a base such as potassium carbonate. This reaction forms the benzyl ether linkage.
Introduction of the Tetrazole Ring: The next step involves the introduction of the tetrazole ring. This can be achieved by reacting the intermediate product with 1-methyl-1H-tetrazole-5-thiol in the presence of a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Final Assembly: The final step involves the coupling of the intermediate with ethanamine under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
({2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
({2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ({2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrazole ring and chlorobenzyl group play crucial roles in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine
- N-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-{2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amine
Uniqueness
({2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H20ClN5OS |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
N-[[2-[(2-chlorophenyl)methoxy]phenyl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C18H20ClN5OS/c1-24-18(21-22-23-24)26-11-10-20-12-14-6-3-5-9-17(14)25-13-15-7-2-4-8-16(15)19/h2-9,20H,10-13H2,1H3 |
InChI Key |
AXJTVTCHZIWDTQ-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CC=CC=C2OCC3=CC=CC=C3Cl |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=CC=CC=C2OCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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